2-Nitrobenzyl bromide

概要

説明

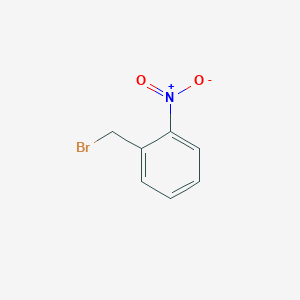

2-Nitrobenzyl bromide: is an organic compound with the molecular formula C7H6BrNO2 . It is a yellow to light brown crystalline powder that is slightly soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethyl acetate . This compound is primarily used in organic synthesis as a protecting group for functional groups like thiols and amines .

準備方法

Synthetic Routes and Reaction Conditions: 2-Nitrobenzyl bromide can be synthesized through the bromination of 2-nitrotoluene. One common method involves the use of bromine in the presence of a radical initiator such as azodiisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction mixture is heated and stirred, and bromine is added dropwise. The reaction is maintained at reflux for several hours until the bromination is complete .

Industrial Production Methods: An industrial method for producing this compound involves the use of ortho-nitrotoluene, hydrogen bromide, a catalyst like azodiisobutyronitrile, and a phase transfer agent such as polyvinyl alcohol. The mixture is heated, and hydrogen peroxide is added dropwise. The reaction is carried out at a temperature range of 50-82°C. After the reaction, the product is purified through recrystallization using petroleum ether .

化学反応の分析

Reductive Coupling with Ketones

Mechanism : Under N-heterocyclic carbene (NHC) catalysis, 2-nitrobenzyl bromide undergoes single-electron transfer (SET) to form a nitrobenzyl radical intermediate (B2 ). This radical reacts with ketones (e.g., methyl benzoylformate) via addition, followed by reduction and protonation to yield coupled alcohol products .

Key Steps :

-

Initiation: NHC catalyst generates a radical cation (A2 ) via SET.

-

Radical Formation: Bromide leaves, producing nitrobenzyl radical (B2 ).

-

Coupling: Radical adds to ketone, forming intermediate B3 , which is reduced to alcohol 4 .

Side Reactions :

-

Further reduction of B2 produces nitrotoluene (10a ) via nitrobenzyl anion protonation .

-

Competing ionic pathways (via B5 ) are possible but less dominant .

Conditions :

| Component | Details |

|---|---|

| Catalyst | NHC (e.g., thiazolium-derived) |

| Solvent | CH₃OH |

| Temperature | Room temperature |

| Yield (Main Product) | 42% (based on ketone substrate) |

Radical Bromination Side Reactions

During synthesis, uncontrolled bromination may lead to undesired products:

Dibromide Formation :

-

Excess HBr/H₂O₂ or prolonged reaction times promote dibromination.

-

Example: 2-nitrobenzyl dibromide forms if stoichiometry or temperature isn’t tightly controlled .

Mitigation Strategies :

-

Use radical initiators (e.g., azodiisobutyronitrile) to regulate bromination .

-

Maintain H₂O₂ addition rate at 1:4 (v/v) relative to HBr to minimize over-bromination .

Recrystallization and Stability

Purification :

-

Petroleum ether or dichloroethane is used for recrystallization, yielding >98.5% pure white crystals .

-

Cold organic solvents (e.g., dichloroethane at -5°C) enhance crystal stability .

Decomposition Risks :

科学的研究の応用

Organic Synthesis

Protecting Group for Thiols and Amines

2-Nitrobenzyl bromide is widely used as a protecting group for thiols and amines in organic synthesis. This application is particularly useful in multi-step syntheses where selective protection is necessary to prevent unwanted reactions during subsequent steps. The compound can be easily removed under mild conditions, making it an ideal choice for protecting functional groups .

C-C Bond Formation

A notable reaction involving this compound is its use in the formation of C-C bonds through coupling reactions. For instance, the one-pot Barluenga coupling between N-tosylhydrazones and this compound has been developed to synthesize NH-free C-arylindoles, showcasing its utility in generating complex molecular architectures .

Biochemistry

Caging of Biomolecules

In biochemical applications, this compound serves as a caging agent for unprotected cysteine-containing peptides. This property allows researchers to control the activation of these peptides using light, facilitating studies on enzyme activities and protein interactions . The photolabile nature of the compound enables precise temporal control over biological processes, making it invaluable in chemical biology.

Pharmaceuticals

Synthesis of Pharmaceutical Intermediates

The compound plays a critical role in synthesizing various pharmaceutical intermediates, including chiral compounds like (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one. Its ability to participate in diverse reactions contributes to the development of new therapeutic agents .

Material Science

Modification of Agarose

In material science, this compound is utilized for modifying ultra-low-gelling-temperature (ULGT) agarose. This modification enhances the properties of agarose gels, making them suitable for various applications in biotechnology and molecular biology .

Case Study 1: Photocaging Technology

Recent studies have demonstrated the successful synthesis of photocaged rapamycin using this compound. This approach allows researchers to manipulate rapamycin's activity with light, providing insights into its role in cellular processes .

Case Study 2: Synthesis of Arylindoles

A study reported the efficient synthesis of C-arylindoles through a one-pot reaction involving N-tosylhydrazones and this compound. The method exhibited good substrate scope and functional group tolerance, highlighting its potential application in medicinal chemistry .

Data Tables

作用機序

The mechanism of action of 2-nitrobenzyl bromide involves the formation of a covalent bond with nucleophiles. The bromine atom is a good leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached. This results in the substitution of the bromine atom with the nucleophile. The nitro group can also participate in redox reactions, undergoing reduction to form an amine group .

類似化合物との比較

2-Nitrobenzyl chloride: Similar to 2-nitrobenzyl bromide but with a chlorine atom instead of bromine. It is less reactive due to the weaker leaving ability of chlorine compared to bromine.

2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a bromine atom. It is used as an intermediate in the synthesis of other compounds.

2-Nitrobenzyl acetate: An ester derivative of 2-nitrobenzyl alcohol. It is used in organic synthesis as a protecting group.

Uniqueness: this compound is unique due to its high reactivity, which makes it an excellent protecting group in organic synthesis. Its ability to undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation, makes it a versatile compound in both research and industrial applications .

生物活性

2-Nitrobenzyl bromide (CAS 3958-60-9) is an organic compound that has garnered attention in various fields due to its unique biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily utilized as a reagent in organic synthesis, particularly in solid-phase peptide synthesis and photochemical applications. Its structure includes a nitro group, which is pivotal for its biological activity. This compound acts as a caging agent for thiols and has been studied for its effects on various biological systems.

1. Antibacterial Activity

Research indicates that nitro compounds, including this compound, exhibit significant antibacterial properties. The presence of the nitro group enhances the lipophilicity of the molecule, improving its interaction with bacterial membranes.

- Study Findings : A study demonstrated that derivatives of nitro compounds showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 20 μM for S. aureus and 30 μM for P. aeruginosa .

| Compound Type | MIC against S. aureus | MIC against P. aeruginosa |

|---|---|---|

| Nitro Derivative | 20 μM | 30 μM |

2. Antitubercular Activity

The antitubercular potential of this compound has also been explored. The nitro group is crucial for its activity against Mycobacterium tuberculosis.

- Research Outcome : In one study, compounds with the nitro group at specific positions showed an MIC value of 0.78 μM against M. tuberculosis, indicating a strong correlation between the presence of the nitro moiety and enhanced biological activity .

3. Interaction with Botulinum Toxin

A notable case study highlighted the effects of this compound on botulinum toxin's biological activity. This compound was shown to reduce the toxicity of Clostridium botulinum toxin by up to 99%, modifying a significant number of toxin molecules during the reaction .

- Case Study Results :

- Reduction in Toxicity : 99%

- Moles Modified : 17.8 out of 77.2 moles

The mechanisms underlying the biological activities of this compound involve several pathways:

- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

- Membrane Interaction : Enhanced lipophilicity allows better penetration into bacterial membranes, leading to disruption and cell death.

- Caging Mechanism : As a caging agent, it protects thiol groups in peptides until activated by light or other stimuli, allowing controlled release in biological systems .

特性

IUPAC Name |

1-(bromomethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBMIQJOSHZCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192699 | |

| Record name | alpha-Bromo-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3958-60-9 | |

| Record name | 2-Nitrobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3958-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3958-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Bromo-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。